molecular formula C18H26N2O2 B14637386 4,9-Diacetaminodiamantane

4,9-Diacetaminodiamantane

Cat. No.: B14637386
M. Wt: 302.4 g/mol
InChI Key: RHGMOGFVKGJGNG-UHFFFAOYSA-N
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Description

4,9-Diacetaminodiamantane is an organic compound belonging to the class of diamondoids. Diamondoids are cage hydrocarbons with structures similar to a subunit of the diamond lattice. These compounds exhibit unique properties such as low surface energies, high densities, high hydrophobicities, and resistance to oxidation . This compound is a derivative of diamantane, featuring acetylamino groups at the 4 and 9 positions.

Preparation Methods

The synthesis of 4,9-Diacetaminodiamantane involves multiple steps, starting from diamantane. One common method includes the acetylation of 4,9-diaminodiamantane. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino groups .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

4,9-Diacetaminodiamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the acetylamino groups back to amino groups.

    Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of diamines.

Scientific Research Applications

4,9-Diacetaminodiamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Diacetaminodiamantane and its derivatives involves interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For instance, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4,9-Diacetaminodiamantane is unique among diamondoids due to its specific functional groups and structural configuration. Similar compounds include:

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-(9-acetamido-4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide

InChI

InChI=1S/C18H26N2O2/c1-9(21)19-17-3-11-14-6-18(20-10(2)22)7-15(11)13(5-17)16(8-18)12(14)4-17/h11-16H,3-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

RHGMOGFVKGJGNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3C4CC5(CC3C(C1)C(C5)C4C2)NC(=O)C

Origin of Product

United States

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